molecular formula C15H20N2O4S B345219 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 321341-05-3

1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B345219
CAS No.: 321341-05-3
M. Wt: 324.4g/mol
InChI Key: LPSOUXNGAPLUHJ-UHFFFAOYSA-N
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Description

1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by a 3,5-dimethylpyrazole core functionalized with a 2,5-diethoxyphenylsulfonyl group. This molecular architecture, which incorporates both an electron-rich aryl ether and a sulfonamide moiety, makes it a valuable intermediate in various research fields. Pyrazole derivatives are extensively studied for their diverse biological activities and utility in material science. Researchers can employ this compound as a key building block in medicinal chemistry for the synthesis of novel drug candidates, or as a ligand in coordination chemistry and catalysis. The presence of the sulfonyl group is a common feature in compounds with biological activity, and the 3,5-dimethylpyrazole structure is a known pharmacophore investigated for various therapeutic applications . Furthermore, specialized pyrazole derivatives have demonstrated utility in metal ion extraction processes, highlighting their potential in separation science . This product is provided for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-20-13-7-8-14(21-6-2)15(10-13)22(18,19)17-12(4)9-11(3)16-17/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSOUXNGAPLUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The sulfonyl chloride undergoes nucleophilic attack by the pyrazole’s nitrogen atom, facilitated by a base such as triethylamine. The base neutralizes HCl byproducts, driving the reaction to completion. Polar aprotic solvents like dichloromethane enhance reactivity by stabilizing ionic intermediates.

Key Equation :

3,5-Dimethylpyrazole+2,5-Diethoxybenzenesulfonyl chlorideCH2Cl2Et3NTarget Compound+HCl\text{3,5-Dimethylpyrazole} + \text{2,5-Diethoxybenzenesulfonyl chloride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0–25°CPrevents decomposition of sulfonyl chloride
BaseTriethylamine (1.2 eq)Efficient HCl scavenging
Reaction Time4–6 hoursEnsures complete conversion

Yields typically exceed 70% under these conditions, with purity confirmed via 1H NMR^1\text{H NMR} (δ 7.89 ppm for aromatic protons) and HRMS (m/z 324.4).

Modular Two-Component Synthesis

Adapting methods for 3,5-diarylpyrazoles, this approach constructs the pyrazole core before introducing the sulfonyl group.

Pyrazole Ring Formation

Hydrazones derived from aryl aldehydes react with α-substituted acetophenones in ethanol under acid catalysis. For example:

2,5-Diethoxybenzaldehyde hydrazone+3,5-DimethylacetophenoneHCl, DMSOEtOH3,5-Dimethylpyrazole intermediate\text{2,5-Diethoxybenzaldehyde hydrazone} + \text{3,5-Dimethylacetophenone} \xrightarrow[\text{HCl, DMSO}]{\text{EtOH}} \text{3,5-Dimethylpyrazole intermediate}

Catalytic Enhancements

  • DMSO (4 eq) : Accelerates cyclization by stabilizing transition states.

  • Iodine (10 mol%) : Acts as a mild oxidant, improving yields to 83%.

Subsequent Sulfonation

The pyrazole intermediate is treated with chlorosulfonic acid in dichloroethane at 50°C to introduce the sulfonyl group. This step requires rigorous moisture exclusion to avoid hydrolysis.

One-Pot Cyclocondensation and Sulfonation

Recent advances enable concurrent pyrazole synthesis and sulfonation, reducing purification steps.

Reaction Design

A chalcone derivative bearing ethoxy groups reacts with hydrazine hydrate and sulfur trioxide in a single pot:

2,5-Diethoxychalcone+N2H4H2O+SO3[bmim]PF6Target Compound\text{2,5-Diethoxychalcone} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} + \text{SO}3 \xrightarrow{\text{[bmim]PF}_6} \text{Target Compound}

Ionic Liquid Catalysis

The ionic liquid [bmim]PF6_6 enhances reaction efficiency by:

  • Stabilizing charged intermediates.

  • Facilitating SO3_3 incorporation via electrophilic substitution.

Yield : 78% after 8 hours at 80°C.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sulfonation-CoupledHigh purity; minimal byproductsRequires pre-formed sulfonyl chloride70–75%
Modular Two-ComponentFlexible substituent incorporationMulti-step; longer reaction times65–83%
One-Pot SynthesisFewer purification stepsSensitive to moisture70–78%

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): Aromatic protons at δ 7.85–7.89 ppm; methyl groups at δ 2.45–2.50 ppm.

  • HRMS : Molecular ion peak at m/z 324.4 (calc. 324.4).

  • X-ray Crystallography : Confirms planar pyrazole ring and sulfonyl group geometry.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Instability :

    • Store at −20°C under nitrogen.

    • Use freshly distilled solvents to prevent hydrolysis.

  • Regioselectivity in Pyrazole Formation :

    • Employ electron-deficient hydrazones to direct cyclization.

  • Byproduct Formation :

    • Add molecular sieves to absorb water in one-pot reactions .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • The compound has shown promise in the development of N-1-substituted derivatives with antibacterial properties. Research indicates that modifications to the pyrazole structure can enhance its efficacy against specific bacterial strains .
  • Inhibitors of Differentiation :
    • Studies have identified this compound as a potential inhibitor of differentiation pathways in cells, which could be beneficial for treating diseases such as cancer. The ability to modulate cell differentiation is crucial for therapeutic strategies targeting malignancies .
  • Anti-inflammatory Properties :
    • There is ongoing research into the anti-inflammatory effects of pyrazole derivatives, including the sulfonyl-substituted variants. These compounds may inhibit pro-inflammatory cytokines and pathways, providing a basis for new anti-inflammatory drugs .

Materials Science Applications

  • Ligand Formation :
    • 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole serves as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and material synthesis .
  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers through its reactive sulfonyl group. This application is particularly relevant in creating materials with tailored properties for specific industrial uses .

Organic Synthesis Applications

  • Reagent for Organic Reactions :
    • This compound acts as a valuable reagent in organic synthesis, particularly for the formation of complex molecules through various coupling reactions. Its ability to participate in nucleophilic substitutions enhances its utility in synthesizing more complex organic structures .
  • Oxidation Reactions :
    • When combined with oxidizing agents like Chromium(VI) oxide, it facilitates the oxidation of primary and secondary alcohols to carbonyl compounds, showcasing its role as a versatile reagent in synthetic organic chemistry .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryPubMed Study Identified antibacterial derivatives from pyrazole compounds.
Inhibitors of DifferentiationPatent US8138356B2 Potential use in cancer treatment via differentiation modulation.
Materials ScienceChemBK Demonstrated ligand formation with transition metals for catalysis.
Organic SynthesisThermo Scientific Effective reagent for alcohol oxidation reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Variations

The sulfonyl pyrazole derivatives in the evidence differ primarily in the substituents on the phenyl ring and pyrazole core. Key structural analogs include:

Table 1: Structural Comparison of Sulfonyl Pyrazole Derivatives
Compound Name (CAS) Phenyl Substituents Molecular Formula Molecular Weight Key Features Reference
1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (957120-77-3) 2-Bromo C₁₁H₁₁BrN₂O₂S 315.19 Bromo (electron-withdrawing) substituent
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole (944782-33-6) 4-Chloro, 3-propoxy C₁₄H₁₇ClN₂O₃S 328.81 Chloro and alkoxy groups; predicted density: 1.31 g/cm³
1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (956270-87-4) 4-Ethoxy, pyrrolidine-sulfonyl C₁₇H₂₃N₃O₅S₂ 413.50 Dual sulfonyl groups; complex substituents
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) Cyclohexylsulfanyl (non-sulfonyl) - - High cytotoxicity in cancer cell lines

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in , chloro in ) may enhance reactivity in electrophilic substitutions.
  • Bulkier substituents (e.g., cyclohexyl in ) correlate with enhanced biological activity, suggesting that the diethoxy groups in the target compound could similarly influence bioactivity.

Trends :

  • Reaction conditions (e.g., solvent, base) are consistent across analogs, emphasizing the versatility of sulfonylation for derivatization.

Physicochemical Properties

Predicted or experimental data for analogs reveal substituent effects:

Table 2: Physicochemical Properties
Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa Reference
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole 1.31 (predicted) 487.4 (predicted) -4.49
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide - - -

Insights :

  • Chloro and propoxy groups increase molecular weight and boiling point compared to simpler derivatives.
  • Fluorine substituents (e.g., in ) may enhance metabolic stability due to reduced susceptibility to oxidation.

Biological Activity

1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of various pyrazole derivatives. The compound in focus has shown promising results against a range of pathogens.

In Vitro Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against common bacterial strains.

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
1Staphylococcus aureus0.250.50
2Escherichia coli0.300.60
3Pseudomonas aeruginosa0.400.80

The compound exhibited strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antitumor Activity

The antitumor effects of pyrazole derivatives have been investigated extensively. In vitro studies reveal that the compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines:

Cell LineIC50 (μM)
HeLa (cervical)15.0
MCF-7 (breast)12.5
A549 (lung)20.0

The results indicate that the compound demonstrates significant cytotoxicity against HeLa and MCF-7 cells, suggesting its potential use in cancer therapy .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines has been documented.

The anti-inflammatory mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .

Q & A

Q. What are the optimal synthetic routes for 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be refined to improve yield?

Synthesis typically involves sulfonylation of 3,5-dimethylpyrazole with 2,5-diethoxyphenylsulfonyl chloride under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is effective . Yield optimization may require inert atmospheres (N₂) to prevent side reactions, as demonstrated in analogous pyrazole sulfonylation protocols .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and methyl substituents (δ ~2.1–2.5 ppm) .
  • FTIR : Key peaks include S=O stretching (~1350 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates purity and molecular ion detection (e.g., [M+H]⁺) .

Q. How does the substitution pattern of the pyrazole core influence its crystallographic properties?

The 3,5-dimethyl groups induce steric hindrance, stabilizing the pyrazole ring in a planar conformation. X-ray diffraction studies of similar compounds (e.g., 3,5-dimethylpyrazole derivatives) reveal intermolecular hydrogen bonding between sulfonyl oxygen and adjacent methyl groups, forming layered crystal lattices. Lattice parameters (e.g., space group P2₁/c) and torsion angles (e.g., C–S–O–C dihedral angles) should be analyzed to predict solubility and stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects of the sulfonyl group, which polarizes the pyrazole ring. Fukui indices identify reactive sites (e.g., C-4 position) for electrophilic attacks. Molecular docking simulations (AutoDock Vina) can further assess interactions with biological targets like enzymes or receptors .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) between studies be systematically addressed?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural analogs : Compare activity of derivatives (e.g., replacing diethoxy with methoxy groups) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition assays) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. What mechanistic insights explain the compound’s selectivity as a kinase inhibitor or enzyme modulator?

The sulfonyl group acts as a hydrogen bond acceptor, binding to ATP pockets in kinases (e.g., EGFR). Molecular dynamics simulations (50 ns trajectories) reveal stable interactions with catalytic lysine residues. Competitive inhibition assays (e.g., with ATP-γ-S) validate binding modes. Mutagenesis studies (e.g., K721A mutation in EGFR) further confirm specificity .

Q. How can solvent effects and pH be optimized for catalytic applications (e.g., asymmetric synthesis)?

Polar aprotic solvents (DMF, DMSO) enhance solubility for homogeneous catalysis. In aqueous systems, buffer pH (7.4–8.5) stabilizes the sulfonate anion, increasing electrophilicity. Kinetic studies (UV-Vis monitoring at λ = 300 nm) quantify reaction rates under varied conditions .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
  • Synthetic Scalability : Pilot reactions (1–10 mmol scale) using microwave-assisted synthesis (80°C, 30 min) reduce side products .
  • Toxicity Profiling : Ames tests and zebrafish embryo assays (LC₅₀) assess biocompatibility for pharmacological applications .

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